Cas no 1803794-97-9 (5-Acetyl-2-chlorobenzo[d]oxazole)
5-Acetyl-2-chlorobenzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-Acetyl-2-chlorobenzo[d]oxazole
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- Inchi: 1S/C9H6ClNO2/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3
- InChI Key: LPAHSWXPDDFUJL-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=C(C(C)=O)C=CC=2O1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- XLogP3: 2.8
- Topological Polar Surface Area: 43.1
5-Acetyl-2-chlorobenzo[d]oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081005325-250mg |
5-Acetyl-2-chlorobenzo[d]oxazole |
1803794-97-9 | 98% | 250mg |
$746.01 | 2022-04-02 | |
| Alichem | A081005325-500mg |
5-Acetyl-2-chlorobenzo[d]oxazole |
1803794-97-9 | 98% | 500mg |
$1,085.88 | 2022-04-02 | |
| Alichem | A081005325-1g |
5-Acetyl-2-chlorobenzo[d]oxazole |
1803794-97-9 | 98% | 1g |
$1,959.47 | 2022-04-02 |
5-Acetyl-2-chlorobenzo[d]oxazole Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 5-Acetyl-2-chlorobenzo[d]oxazole
Comprehensive Overview of 5-Acetyl-2-chlorobenzo[d]oxazole (CAS No. 1803794-97-9): Properties, Applications, and Industry Insights
5-Acetyl-2-chlorobenzo[d]oxazole (CAS No. 1803794-97-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chlorinated benzo[d]oxazole derivative features an acetyl functional group at the 5-position, making it a versatile intermediate for synthesizing bioactive molecules. With the rise of AI-driven drug discovery and green chemistry trends, researchers are increasingly exploring its potential in high-throughput screening and sustainable synthesis routes.
The molecular structure of 5-Acetyl-2-chlorobenzo[d]oxazole combines a benzoxazole core with strategic substitutions, offering unique electronic properties for medicinal chemistry applications. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, aligning with global demands for novel therapeutics. Its CAS No. 1803794-97-9 serves as a critical identifier in chemical databases like SciFinder and Reaxys, where researchers frequently search for structure-activity relationships (SAR) data.
In material science, this compound's electron-deficient heterocycle shows promise for organic electronics, particularly in OLED materials and photovoltaic devices. The chlorine substituent enhances its reactivity in cross-coupling reactions, a hot topic in catalysis research. Laboratories optimizing C-H activation protocols often reference this compound due to its balanced steric and electronic profile.
Quality parameters for 5-Acetyl-2-chlorobenzo[d]oxazole typically include ≥98% purity (HPLC), with strict control of residual solvents to meet ICH guidelines. Analytical techniques like LC-MS and NMR spectroscopy are essential for characterization, addressing frequent queries about compound verification methods. The compound's stability under ambient storage conditions makes it practical for industrial-scale applications.
Emerging applications include its use as a fluorescence probe in bioimaging studies, capitalizing on the benzoxazole scaffold's luminescent properties. This aligns with growing interest in theranostic agents—a trending search term in biomedical research. Additionally, its role in metal-organic frameworks (MOFs) design responds to the surge in nanomaterials research queries across scientific platforms.
From a regulatory perspective, proper handling of 5-Acetyl-2-chlorobenzo[d]oxazole requires standard laboratory precautions, though it doesn't fall under restricted categories. Suppliers often provide SDS documentation detailing hazard communication protocols, addressing common compliance questions. The compound's logP value and water solubility data are frequently requested parameters for ADMET predictions in drug development workflows.
The synthesis of 5-Acetyl-2-chlorobenzo[d]oxazole typically involves cyclization reactions of ortho-substituted anilines, with recent literature emphasizing atom-economical approaches. This responds to the pharmaceutical industry's focus on process intensification—a key search term in chemical engineering circles. Patent analysis reveals growing IP activity around benzoxazole derivatives, particularly for cancer therapeutics and neuroprotective agents.
In conclusion, 5-Acetyl-2-chlorobenzo[d]oxazole (CAS No. 1803794-97-9) represents a multifaceted compound bridging drug discovery, material science, and catalysis research. Its evolving applications reflect current scientific priorities like precision medicine and sustainable chemistry, making it a compound of enduring relevance in modern research landscapes.
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